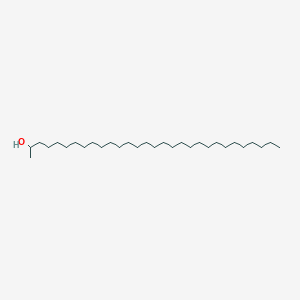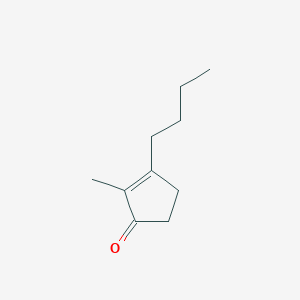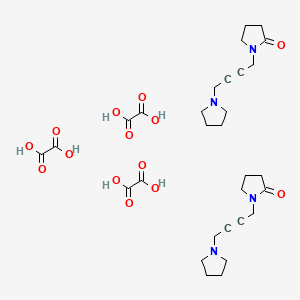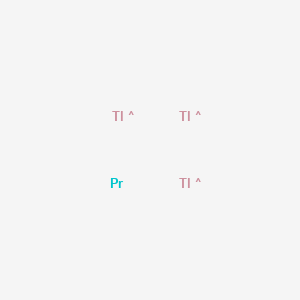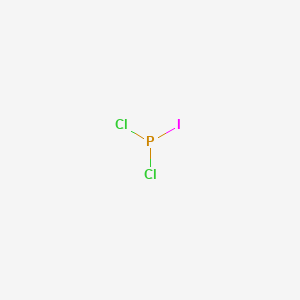
Phosphorous dichloride iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorous dichloride iodide is a chemical compound with the formula PCl2I It is a member of the phosphorus halides family, which includes compounds where phosphorus is bonded to halogen atoms
Méthodes De Préparation
Phosphorous dichloride iodide can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride (PCl3) with iodine (I2) under controlled conditions. The reaction typically occurs in a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) to facilitate the formation of PCl2I. The reaction can be represented as follows:
[ \text{PCl}_3 + \text{I}_2 \rightarrow \text{PCl}_2\text{I} + \text{Cl}_2 ]
Industrial production methods may involve similar reactions but on a larger scale, with careful control of temperature and pressure to optimize yield and purity.
Analyse Des Réactions Chimiques
Phosphorous dichloride iodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphorus oxyhalides, such as phosphorus oxychloride (POCl3) and phosphorus oxyiodide (POI3).
Reduction: Reduction reactions can convert it back to elemental phosphorus and halogen gases.
Substitution: It can participate in substitution reactions where the chlorine or iodine atoms are replaced by other groups or atoms. For example, reacting with alcohols can produce phosphorous esters.
Common reagents used in these reactions include oxidizing agents like oxygen or chlorine, and reducing agents such as hydrogen or metal hydrides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Phosphorous dichloride iodide has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other phosphorus-containing compounds, including organophosphorus compounds.
Biology: It can be used in the preparation of biologically active molecules, such as phosphorous-based drugs or enzyme inhibitors.
Medicine: Research into its potential use in pharmaceuticals, particularly in the development of new drugs or therapeutic agents.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which phosphorous dichloride iodide exerts its effects depends on the specific reaction or application. In general, it acts as a source of phosphorus and halogen atoms, which can participate in various chemical reactions. The molecular targets and pathways involved vary depending on the context, but typically involve the formation or breaking of chemical bonds with other molecules.
Comparaison Avec Des Composés Similaires
Phosphorous dichloride iodide can be compared to other phosphorus halides, such as phosphorus trichloride (PCl3), phosphorus tribromide (PBr3), and phosphorus triiodide (PI3). Each of these compounds has unique properties and reactivity:
Phosphorus trichloride (PCl3): More commonly used and studied, with applications in the production of pesticides, plasticizers, and flame retardants.
Phosphorus tribromide (PBr3): Used in organic synthesis, particularly for converting alcohols to alkyl bromides.
Phosphorus triiodide (PI3): Less stable and less commonly used, but can be used in similar reactions to PCl2I.
This compound is unique in its combination of chlorine and iodine atoms, which can offer distinct reactivity and selectivity in chemical reactions.
Propriétés
Numéro CAS |
13779-38-9 |
|---|---|
Formule moléculaire |
Cl2IP |
Poids moléculaire |
228.78 g/mol |
Nom IUPAC |
dichloro(iodo)phosphane |
InChI |
InChI=1S/Cl2IP/c1-4(2)3 |
Clé InChI |
UCWBICBICWDGGG-UHFFFAOYSA-N |
SMILES canonique |
P(Cl)(Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


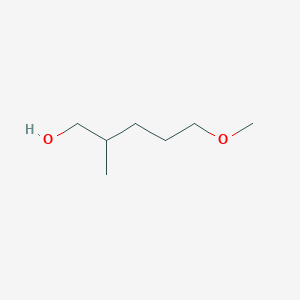
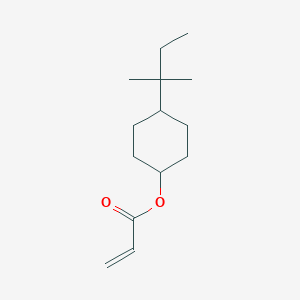
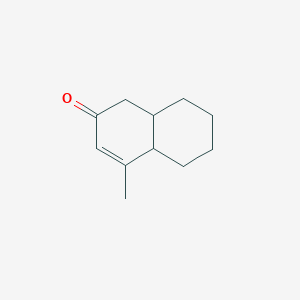
![3-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]propan-1-ol](/img/structure/B14729208.png)
![4,6-Dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazin-2-amine](/img/structure/B14729215.png)





